molecular formula C11H12O2 B11914545 3,6-Dimethylchroman-4-one CAS No. 57646-07-8

3,6-Dimethylchroman-4-one

Cat. No.: B11914545
CAS No.: 57646-07-8
M. Wt: 176.21 g/mol
InChI Key: CLXPPTMQXUSHMA-UHFFFAOYSA-N
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Description

3,6-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family Chromanones are characterized by a benzene ring fused to a dihydropyranone ring The presence of methyl groups at the 3 and 6 positions of the chromanone skeleton distinguishes this compound from other chromanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylchroman-4-one can be synthesized through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanols.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Chromanols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,6-Dimethylchroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3,6-Dimethylchroman-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57646-07-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O2/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-5,8H,6H2,1-2H3

InChI Key

CLXPPTMQXUSHMA-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=C(C=C2)C

Origin of Product

United States

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